Cas no 1697768-59-4 (2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole)
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
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- 2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
- 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole
- EN300-1119059
- 1697768-59-4
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- Inchi: 1S/C10H12N4S/c1-7-6-14-4-2-8(13-10(14)12-7)9-11-3-5-15-9/h3,5-6,8H,2,4H2,1H3,(H,12,13)
- InChI Key: UXDMYSQAJLZXGP-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C1CCN2C=C(C)N=C2N1
Computed Properties
- Exact Mass: 220.07826757g/mol
- Monoisotopic Mass: 220.07826757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 71Ų
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1119059-0.05g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.25g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1119059-0.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1119059-1.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-2.5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-10.0g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1119059-1g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1119059-5g |
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole |
1697768-59-4 | 95% | 5g |
$2858.0 | 2023-10-27 |
2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-{2-methyl-5H,6H,7H,8H-imidazo1,2-apyrimidin-7-yl}-1,3-thiazole
Comprehensive Overview of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole (CAS No. 1697768-59-4): Properties, Applications, and Research Insights
The compound 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole (CAS No. 1697768-59-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and agrochemical research. This heterocyclic molecule combines an imidazo[1,2-a]pyrimidine core with a thiazole moiety, creating a versatile scaffold that exhibits interesting biological activities. Researchers are particularly interested in its role as a kinase inhibitor and its potential in drug discovery programs targeting various diseases.
In the context of current scientific trends, this compound aligns with the growing demand for small molecule therapeutics and precision medicine approaches. The structural complexity of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole offers multiple sites for structure-activity relationship (SAR) studies, making it valuable for medicinal chemistry optimization. Recent publications have highlighted its potential in modulating protein-protein interactions, a hot topic in contemporary drug development.
The imidazo[1,2-a]pyrimidine core present in this compound is particularly noteworthy, as this scaffold has demonstrated various pharmacological properties in literature. When combined with the thiazole ring system, the resulting molecule exhibits enhanced bioavailability and metabolic stability compared to simpler analogs. These characteristics make CAS No. 1697768-59-4 an attractive candidate for further investigation in lead optimization studies.
From a synthetic chemistry perspective, the preparation of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole involves interesting heterocyclic coupling strategies that have been refined in recent years. Modern catalytic methods and green chemistry approaches have improved the efficiency of producing this compound, addressing common questions about synthetic scalability and process optimization in pharmaceutical manufacturing.
In drug discovery circles, there's growing interest in how CAS No. 1697768-59-4 compares to other imidazo[1,2-a]pyrimidine derivatives in terms of target selectivity and off-target effects. Preliminary studies suggest that the thiazole substitution pattern may confer unique pharmacokinetic properties, though more extensive ADME studies are needed to fully characterize this molecule's therapeutic potential.
The compound's potential applications extend beyond human health, with researchers exploring its utility in agricultural chemistry. The imidazo[1,2-a]pyrimidine-thiazole hybrid structure shows promise as a template for developing novel crop protection agents, particularly in an era where resistance to existing pesticides is a major concern. This dual potential in both pharmaceutical and agrochemical domains makes it a compelling subject for interdisciplinary research.
Analytical characterization of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole presents interesting challenges and opportunities. Advanced techniques like cryo-EM and X-ray crystallography have been employed to study its molecular interactions, while NMR spectroscopy and mass spectrometry provide detailed structural information. These analytical approaches are crucial for understanding the compound's conformational preferences and binding modes.
In the context of intellectual property landscape, several patents have emerged covering various imidazo[1,2-a]pyrimidine derivatives including compounds structurally related to CAS No. 1697768-59-4. This reflects the commercial potential of this chemical class and the competitive nature of research in this area. Companies specializing in fragment-based drug discovery have shown particular interest in such scaffolds.
From a computational chemistry perspective, 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole serves as an excellent case study for molecular docking and quantum mechanical calculations. The compound's moderate size and structural complexity make it ideal for testing new cheminformatics algorithms and machine learning approaches in drug design, topics that are currently trending in computational biology circles.
The safety profile and toxicological aspects of CAS No. 1697768-59-4 remain areas of active investigation. While preliminary data suggest favorable in vitro safety margins, comprehensive preclinical evaluations are necessary to fully assess its potential for further development. This aligns with current industry emphasis on early safety assessment in the drug discovery pipeline.
Looking forward, the scientific community anticipates more research publications exploring the structure-activity relationships of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole analogs. The compound's versatility as a molecular scaffold suggests it may find applications in diverse therapeutic areas, from oncology to infectious diseases. As synthetic methodologies continue to advance, we can expect more efficient routes to this and related imidazo[1,2-a]pyrimidine derivatives.
For researchers entering this field, key questions often revolve around the synthetic accessibility of CAS No. 1697768-59-4, its physicochemical properties, and available biological screening data. Recent advances in high-throughput screening technologies and structure-based drug design have made such compounds more accessible for investigation, lowering barriers to entry for academic and industrial research groups alike.
The commercial availability of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole has improved in recent years, with several chemical suppliers now offering this compound for research purposes. This increased accessibility facilitates broader investigation of its properties and potential applications, contributing to the growing body of knowledge about this interesting heterocyclic system.
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